Home > Products > Screening Compounds P129912 > 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one - 847555-93-5

1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

Catalog Number: EVT-457007
CAS Number: 847555-93-5
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is a synthetic compound that belongs to the class of oxazolo[3,4-a]pyrazines. These compounds have garnered attention for their potential biological activities, particularly as antagonists in neuropeptide signaling pathways. The structure of 1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one features a unique bicyclic framework that contributes to its pharmacological properties.

Source and Classification

This compound was synthesized and characterized in studies aimed at exploring its structure-activity relationships and biological evaluations. It is classified under heterocyclic compounds due to its cyclic structure containing both nitrogen and oxygen atoms. The specific classification of this compound falls under oxazolo[3,4-a]pyrazines, which are known for their diverse biological activities including potential applications in treating central nervous system disorders.

Synthesis Analysis

The synthesis of 1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one involves several key steps:

  1. Starting Materials: The synthesis typically begins with phenyl-substituted piperazine derivatives.
  2. Reagents and Conditions: Various reagents such as benzyl bromide and tert-butyloxycarbonyl chloride are used in a multi-step reaction process that includes alkylation and cyclization reactions.
  3. Intermediate Formation: The formation of intermediates through ortho-lithiation reactions is crucial for generating the final product.
  4. Final Steps: The final steps often involve deprotection and purification processes to yield the desired compound in good yield and purity.

For example, one method detailed in the literature describes the use of N-Fmoc-oxazolo-piperazines as precursors, which undergo several transformations to yield the final compound through a series of reactions involving bases like sec-butyllithium and solvents such as tetrahydrofuran .

Molecular Structure Analysis

The molecular structure of 1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one can be described as follows:

  • Molecular Formula: C19H20N2O
  • Molecular Weight: Approximately 296.38 g/mol
  • Structural Features: The compound features a tetrahydrooxazole ring fused to a pyrazine ring, with two phenyl groups attached to the nitrogen atom.

The three-dimensional conformation of the molecule plays a significant role in its biological activity, influencing how it interacts with various biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one can be characterized by its ability to undergo various transformations:

  1. Electrophilic Substitution: The presence of electron-rich aromatic rings allows for electrophilic substitution reactions.
  2. Nucleophilic Attack: The nitrogen atoms within the heterocyclic structure can participate in nucleophilic attack mechanisms.
  3. Deprotection Reactions: During synthesis, protecting groups are often removed under acidic or basic conditions to yield the active compound.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or solubility.

Mechanism of Action

The mechanism of action for 1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one primarily revolves around its interaction with neuropeptide receptors:

  1. Receptor Binding: This compound acts as an antagonist at neuropeptide S receptors, which are implicated in various central nervous system disorders such as anxiety and panic disorders.
  2. Signal Modulation: By blocking these receptors, the compound modulates neuropeptide signaling pathways, potentially leading to therapeutic effects in conditions linked to dysregulated neuropeptide activity.
  3. In Vivo Effects: Studies have shown that this compound can significantly reduce locomotor activity induced by neuropeptide S stimulation in animal models .
Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one include:

  • Appearance: Typically presented as a white solid.
  • Solubility: It exhibits moderate aqueous solubility which is essential for its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may require protection from light and moisture during storage.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of the synthesized compound.

Applications

The primary applications of 1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one lie in medicinal chemistry:

  1. Drug Development: Due to its antagonist activity at neuropeptide S receptors, it is being investigated as a potential therapeutic agent for treating anxiety disorders and related conditions.
  2. Research Tool: This compound serves as a valuable tool for studying neuropeptide signaling pathways and their implications in various physiological processes.
  3. Structure–Activity Relationship Studies: Ongoing research aims to further explore modifications to enhance efficacy and selectivity against specific receptor subtypes .
Synthesis Methodologies & Optimization Strategies for 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one Derivatives

Core Scaffold Construction via Piperazine Cyclization Pathways

Phenyllithium-Mediated Alkylation of Dibenzylpiperazine Precursors

The strategic lithiation-trapping sequence enables precise functionalization of the piperazine ring at the α-position. Asymmetric synthesis begins with N-benzylpiperazine monoalkylation, followed by Boc protection to generate intermediate 23. Ortho-lithiation using sec-butyllithium (sec-BuLi) at -78°C generates a configurationally stable α-lithio species, which undergoes nucleophilic addition to symmetrical ketones (24a-j) to afford tertiary alcohols 25a-j with high diastereoselectivity [1] [4]. Subsequent benzyl deprotection and Fmoc installation yield advanced intermediates 26a-j, primed for isocyanate coupling. This methodology demonstrates exceptional versatility toward sterically demanding electrophiles, including diaryl ketones essential for 1,1-diphenyl variants [1] [4].

Table 1: Synthetic Protocols for Key Intermediates

IntermediateLithiating AgentElectrophile (Ketone)Reaction TempYield (%)
25asec-BuLiBenzophenone-78°C85
25bsec-BuLi4-Fluorobenzophenone-78°C78
25jsec-BuLiAcetone-78°C92
26jRT95 (2 steps)

DMAP-Catalyzed Cyclocondensation for Oxazolo-Pyrazine Ring Formation

Cyclization of hydroxyamide precursors 25a-j occurs via intramolecular nucleophilic acyl substitution under mild conditions. 4-Dimethylaminopyridine (DMAP) catalysis (5-10 mol%) in refluxing toluene facilitates oxazoline ring formation through dehydration, achieving >90% conversion within 2 hours. This approach supersedes harsh acid-catalyzed methods, preserving acid-sensitive functionalities and minimizing epimerization at chiral centers [1]. X-ray analysis confirms the resultant cis-fusion of oxazoline and piperazine rings, with the carbonyl orientation critical for NPSR binding [4].

Chiral Resolution Techniques for Enantioselective Synthesis

HPLC-Based Separation of Racemic Intermediates

Chiral purity governs biological activity, as evidenced by the 100-fold potency difference between enantiomers of lead compound 1 [1]. Resolution of racemic 37a-e employs preparative chiral HPLC (Chiralpak IA/IC columns) with hexane/isopropanol (85:15) mobile phases. Baseline separation (Rs >1.5) of (5S,8aR)-17 and its (5R,8aS)-enantiomer validates the method's efficacy for analogs bearing α-methylbenzyl auxiliaries [1] [4]. Recycling mode enhances throughput for gram-scale preparations, achieving >99% ee for pharmacologically active stereoisomers.

Table 2: Chiral Resolution Parameters for Key Derivatives

CompoundChiral ColumnMobile PhaseResolution (Rs)ee (%)
17Chiralpak ICHexane:iPrOH (90:10)1.8>99
18Chiralpak IAHexane:EtOH (80:20)1.698
SHA-68Chiralcel OD-HHexane:iPrOH (85:15)2.1>99

X-Ray Crystallographic Validation of Absolute Configuration

Absolute stereochemistry assignment relies on anomalous dispersion X-ray diffraction of single crystals grown from ethyl acetate/hexane. Compound 17 (CCDC deposit: XXXX) confirms the (5S,8aR) configuration, with NOESY correlations (H-5↔H-8a) corroborating syn-periplanar orientation [1] [4]. Density functional theory (DFT) calculations of electronic circular dichroism spectra further validate configurations across the series, ensuring fidelity in structure-activity relationship studies targeting the NPSR chiral binding pocket.

Protecting Group Strategies for Nitrogen Functionalization

Comparative Efficacy of Boc vs. Cbz in Intermediate Stabilization

Orthogonal protection enables sequential nitrogen functionalization:

  • Boc (tert-butyloxycarbonyl): Installed via Boc₂O/Et₃N in CH₂Cl₂ (quantitative). Exceptional stability toward Grignard reagents, enolates, and mild bases permits manipulations at C-5 and C-7 positions. Acidolysis susceptibility necessitates cautious handling during acidic workups [7] [10].
  • Cbz (carboxybenzyl): Introduced using CbzCl/NaHCO₃. Vulnerable to hydrogenolysis and strong reductants (LiAlH₄), limiting compatibility with reduction steps. Superior steric profile enhances crystallinity in intermediates 36a-e versus Boc analogs [6] [7].
  • Fmoc (fluorenylmethyloxycarbonyl): Applied in 26a-j via FmocCl. Base-labile (piperidine/DMF), enabling selective deprotection in the presence of Boc/Cbz. Critical for solid-phase guanidinylation routes to 16 [1] [7].

Table 3: Protecting Group Stability Profiles

Protecting GroupInstallation ReagentStability TowardsCleavage ConditionsKey Advantage
BocBoc₂O, baseNucleophiles, mild basesTFA (neat), 0.5 hOrthogonality with Fmoc
CbzCbzCl, baseAcids, mild oxidantsH₂/Pd-C, 3h; AlCl₃/HFIPEnhanced crystallinity
FmocFmocCl, baseMild acids, nucleophilesPiperidine/DMF, 20 minSolid-phase compatibility

TFA-Mediated Deprotection Dynamics

Boc removal kinetics reveal significant solvent dependence: Neat trifluoroacetic acid (TFA) cleaves Boc from 36a-e within 15 minutes (0°C→RT), while 50% TFA/CH₂Cl₂ requires 2 hours. Scavengers (triisopropylsilane, 2.5%) prevent tert-butyl cation-mediated alkylation of electron-rich aromatics [10]. Kinetic studies demonstrate pseudo-first-order behavior (k = 0.12 min⁻¹), with steric hindrance from 1,1-diphenyl groups decelerating deprotection by 3-fold versus monosubstituted analogs.

Properties

CAS Number

847555-93-5

Product Name

1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

IUPAC Name

1,1-diphenyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C18H18N2O2/c21-17-20-12-11-19-13-16(20)18(22-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2

InChI Key

UMLLCOYGUHIBSL-UHFFFAOYSA-N

SMILES

C1CN2C(CN1)C(OC2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN2C(CN1)C(OC2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.